molecular formula C18H35Cl B8034576 (E)-1-chlorooctadec-9-ene

(E)-1-chlorooctadec-9-ene

Cat. No.: B8034576
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-MDZDMXLPSA-N
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Description

(E)-1-chlorooctadec-9-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chlorine atom attached to the first carbon of an 18-carbon chain, with a double bond between the ninth and tenth carbons

Scientific Research Applications

(E)-1-chlorooctadec-9-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-chlorooctadec-9-ene typically involves the chlorination of octadec-9-ene. One common method is the addition of chlorine gas to octadec-9-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-chlorooctadec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding octadec-9-ene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Octadec-9-ene

    Substitution: Hydroxylated or aminated derivatives

Mechanism of Action

The mechanism of action of (E)-1-chlorooctadec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in its structure allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-chlorooctadec-9-ene: The cis-isomer of (E)-1-chlorooctadec-9-ene, differing in the spatial arrangement of the chlorine atom and the double bond.

    1-bromooctadec-9-ene: Similar structure but with a bromine atom instead of chlorine.

    Octadec-9-ene: The parent hydrocarbon without the chlorine atom.

Uniqueness

This compound is unique due to its specific geometric configuration (E-isomer) and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(E)-1-chlorooctadec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFABLCIRROMTAN-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16507-61-2
Record name 9-Octadecene, 1-chloro-, (9Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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